Thieno[2,3-b]pyridin-2-ylmethanamine
Overview
Description
Thieno[2,3-b]pyridin-2-ylmethanamine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound, which combines a thiophene ring fused to a pyridine ring, makes it a valuable scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
Thieno[2,3-b]pyridin-2-ylmethanamine is a derivative of thieno[2,3-b]pyridine, which is known for its pharmacological and biological utility . Thieno[2,3-b]pyridines have been reported as inhibitors of Pim-1 kinase , a type of enzyme that plays a crucial role in cell survival and proliferation. Therefore, this compound might interact with similar targets.
Mode of Action
Given its structural similarity to other thieno[2,3-b]pyridines, it is plausible that it interacts with its targets, such as pim-1 kinase, by binding to the active site of the enzyme, thereby inhibiting its activity .
Biochemical Pathways
This compound, like other thieno[2,3-b]pyridines, may affect various biochemical pathways due to its potential inhibitory effects on enzymes like Pim-1 kinase . The inhibition of such enzymes can disrupt the normal signaling pathways in cells, leading to various downstream effects such as reduced cell proliferation.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its potential inhibitory effects on its targets. For instance, if it inhibits Pim-1 kinase, it could lead to reduced cell survival and proliferation . .
Biochemical Analysis
Biochemical Properties
Thieno[2,3-b]pyridin-2-ylmethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit tyrosyl-DNA phosphodiesterase I (TDP1), an enzyme involved in DNA repair processes . This inhibition can lead to the accumulation of DNA damage, which is particularly beneficial in targeting cancer cells. Additionally, this compound interacts with phospholipase D, an enzyme that plays a role in lipid signaling pathways . These interactions highlight the compound’s potential in modulating critical biochemical pathways.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by disrupting DNA repair mechanisms and altering the expression of genes involved in cell survival . Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, leading to altered energy production and utilization.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound binds to the active site of tyrosyl-DNA phosphodiesterase I, inhibiting its activity and preventing the repair of DNA breaks . This binding interaction is crucial for the compound’s anticancer activity. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained biological activity . Prolonged exposure to the compound can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells. These temporal effects highlight the importance of optimizing the duration of treatment to maximize therapeutic benefits while minimizing potential adverse effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing apoptosis and disrupting DNA repair mechanisms . At higher doses, this compound can cause toxic effects, including liver and kidney damage. These findings underscore the importance of determining the optimal dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation . This modulation leads to changes in metabolite levels, impacting cellular energy production and utilization. Additionally, this compound can influence the activity of enzymes involved in lipid metabolism, further highlighting its role in regulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization to target sites . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on DNA repair and metabolic processes.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound contains targeting signals that direct it to specific compartments or organelles within the cell . For example, this compound can localize to the nucleus, where it interacts with DNA repair enzymes and transcription factors. Additionally, the compound can undergo post-translational modifications that influence its localization and activity, further enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridin-2-ylmethanamine typically involves multicomponent reactions. One common method is the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide, followed by the addition of an α-halocarbonyl compound . This reaction proceeds through a series of steps, including Knoevenagel condensation, intramolecular cyclization, and alkylation, to yield the desired thieno[2,3-b]pyridine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-b]pyridin-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of nitro groups to amines using reducing agents such as palladium on carbon and hydrogen gas.
Substitution: Nucleophilic substitution reactions with halogenated derivatives to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenated derivatives, bases like sodium hydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Functionalized thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
Thieno[2,3-b]pyridin-2-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Thieno[2,3-b]pyridin-2-ylmethanamine can be compared with other thienopyridine derivatives, such as:
Thieno[3,2-d]pyrimidine: Known for its anticancer and antimicrobial activities.
Thieno[3,4-b]pyridine: Exhibits a range of biological activities, including anti-inflammatory and antiviral properties.
Uniqueness: . Its unique structure allows for versatile modifications, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
thieno[2,3-b]pyridin-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIQTAHQJBHQDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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